α,β-Unsaturated Ketone Pharmacophore
Megaphone contains an α,β‑unsaturated ketone moiety (IR: 1670 cm⁻¹), a structural feature associated with Michael‑type reactivity towards biological nucleophiles [1]. Megaphone acetate, in which the hydroxyl group is acetylated, lacks this free ketone reactivity and may exhibit a different spectrum of biological activity [1][2]. While direct, side‑by‑side cytotoxicity data for megaphone and megaphone acetate in the same assay system are not publicly available, the structural divergence provides a plausible basis for differential potency. For reference, megaphone acetate displays ED₅₀ values of 4.35 × 10⁻² µg/mL (A‑549 lung), 2.16 µg/mL (MCF‑7 breast), and 6.08 × 10⁻² µg/mL (HT‑29 colon) [3]. These values underscore the potential for megaphone to exhibit a distinct cytotoxic profile due to its unmodified α,β‑unsaturated ketone.
| Evidence Dimension | Presence of α,β-unsaturated ketone pharmacophore |
|---|---|
| Target Compound Data | Present (IR: 1670 cm⁻¹) [1] |
| Comparator Or Baseline | Megaphone acetate: Absent (acetylated hydroxyl) |
| Quantified Difference | Structural difference in reactive electrophilic site |
| Conditions | Structural elucidation by IR and NMR spectroscopy; cytotoxicity data from human tumor cell lines for comparator compound only [1][3] |
Why This Matters
The presence of a reactive α,β‑unsaturated ketone in megaphone may confer a distinct mechanism of cytotoxicity compared to its acetylated analog, influencing selection for mechanism‑of‑action studies.
- [1] Kupchan SM, Stevens KL, Rohlfing EA, Sickles BR, Sneden AT, Miller RW, Bryan RF. Tumor inhibitors. 126. New cytotoxic neolignans from Aniba megaphylla Mez. J Org Chem. 1978;43(4):586-590. doi:10.1021/jo00398a013 View Source
- [2] Wikipedia contributors. Megaphone (molecule). Wikipedia, The Free Encyclopedia. Accessed April 2026. View Source
- [3] Ma WW. Bioactive constituents of Pogonopus speciosus (Rubiaceae), Persea major (Lauraceae), and Endlicheria dysodantha (Lauraceae) [dissertation]. Purdue University; 1991. AAI9229081. View Source
